B1575487 (Asn370) tyrosinase (368–376)

(Asn370) tyrosinase (368–376)

Cat. No.: B1575487
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Tyrosinase Enzyme Function and Biological Context

Tyrosinase is a copper-containing enzyme that plays a critical, rate-limiting role in the production of melanin (B1238610), the primary pigment responsible for the coloration of skin, hair, and eyes in humans. wikipedia.orgmdpi.com This enzyme is also found in a wide variety of other organisms, including plants, fungi, and bacteria. mdpi.comresearchgate.net The synthesis of melanin, a process known as melanogenesis, is initiated by tyrosinase, which catalyzes two key reactions: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. nih.govresearchgate.net Dopaquinone then serves as a precursor for the synthesis of both eumelanin (B1172464) and pheomelanin. nih.gov

Structurally, the active site of tyrosinase contains two copper ions, each coordinated by three histidine residues. nih.gov These copper ions are essential for the enzyme's catalytic activity, as they interact with molecular oxygen to form a reactive intermediate that facilitates the oxidation of its substrates. wikipedia.orgnih.gov

Beyond its role in pigmentation, tyrosinase is also involved in other physiological and pathological processes. For instance, it participates in the production of neuromelanin in the human brain, and dysregulation of this process has been linked to neurodegenerative conditions such as Parkinson's disease. nih.gov In the context of immunology, tyrosinase is recognized as a tumor-associated antigen in melanoma, the most serious type of skin cancer. ignytebio.comanaspec.com This is because tyrosinase is expressed in nearly all fresh melanoma tumor samples. ignytebio.com

Identification and Significance of the Tyrosinase (368–376) Peptide Fragment

The tyrosinase (368–376) peptide is a specific fragment of the larger tyrosinase protein that has garnered significant attention in the field of cancer immunology. anaspec.com This nine-amino-acid sequence, YMDGTMSQV, has been identified as an antigenic peptide, meaning it can be recognized by the immune system, specifically by cytotoxic T lymphocytes (CTLs). ignytebio.comnih.gov This recognition occurs when the peptide is presented on the surface of melanoma cells by the HLA-A2 molecule, a type of major histocompatibility complex (MHC) class I molecule. anaspec.comnih.gov

The identification of this peptide as a tumor antigen is significant because it provides a specific target for immunotherapy against melanoma. researchgate.netaacrjournals.org Researchers have developed strategies to stimulate a patient's immune system to recognize and attack melanoma cells that display this peptide. aacrjournals.orgnih.gov For example, the tyrosinase (368–376) peptide has been used in vaccine formulations to try and boost the anti-tumor T-cell response in melanoma patients. aacrjournals.orgnih.govaacrjournals.org

Studies have shown that CTLs specific for the tyrosinase (368–376) peptide can be found in melanoma patients and that these CTLs are capable of killing melanoma cells in a specific manner. nih.govaacrjournals.org The use of synthetic versions of this peptide has been instrumental in studying the T-cell response in these patients and in developing new therapeutic approaches. nih.gov

Specificity of the (Asn370) Residue within the Peptide Sequence

A key feature of the tyrosinase (368–376) peptide is the amino acid at position 370. The sequence encoded by the tyrosinase gene contains an asparagine (Asn) at this position. ignytebio.comnih.gov However, the peptide that is naturally processed and presented by melanoma cells often has an aspartic acid (Asp) at this position instead. ignytebio.comnih.gov This change from asparagine to aspartic acid is the result of a post-translational modification, a process that alters a protein after it has been synthesized. ignytebio.comnih.gov

This seemingly minor change has significant immunological implications. The peptide with aspartic acid at position 370, often denoted as tyrosinase (368–376) [Asp370] or 370D, is the form that is predominantly recognized by the T-cells of melanoma patients. ignytebio.comnih.gov In fact, this modified peptide is considered the "natural" antigenic peptide in the context of the anti-melanoma immune response. nih.gov

The native peptide with asparagine at position 370, referred to as (Asn370) tyrosinase (368–376), is also a subject of research. biosynth.comelabscience.combiomall.in While the Asp370 variant is more commonly associated with T-cell recognition in melanoma, understanding the properties and potential immunogenicity of the original Asn370 peptide is also important for a complete picture of the immune response to tyrosinase. The chemical formula for (Asn370) tyrosinase (368–376) is C42H67N11O15S2 and its molecular weight is 1030.19 g/mol . biosynth.com

The specificity of the T-cell response for the modified peptide highlights the intricate nature of antigen presentation and recognition. It also underscores the importance of identifying the precise molecular targets that the immune system "sees" on cancer cells in order to develop the most effective immunotherapies.

Properties

sequence

YMNGTMSQV

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Origin of Product

United States

Structural Characterization of the Asn370 Tyrosinase 368–376 Epitope

Primary Amino Acid Sequence Analysis and Conservation

The primary structure of a peptide is its linear sequence of amino acids. The (Asn370) tyrosinase (368–376) is a nonapeptide, meaning it consists of nine amino acids. Its sequence is encoded by the tyrosinase gene. aai.org However, the form that is naturally presented by melanoma cells undergoes a post-translational modification. nih.govcapes.gov.braacrjournals.org

Gene-Encoded Sequence: The primary sequence as encoded by the tyrosinase gene is Tyr-Met-Asn-Gly-Thr-Met-Ser-Gln-Val, abbreviated as YMNGTMSQV. aai.orgpnas.org This is referred to as (Asn370) tyrosinase (368–376).

Post-Translationally Modified Sequence: Through a process of deamidation, the Asparagine (Asn) at position 370 is converted to Aspartic acid (Asp). nih.govcapes.gov.braacrjournals.org This results in the sequence Tyr-Met-Asp-Gly-Thr-Met-Ser-Gln-Val, abbreviated as YMDGTMSQV. This modified version, often referred to as (Asp370) tyrosinase (368-376), is the epitope identified by mass spectrometry in eluates from melanoma cells and is the form that binds to HLA-A0201 molecules for presentation to T-cells. nih.govcapes.gov.brdepaul.edu While both peptide forms have similar binding affinities for HLA-A0201, they can be recognized with different efficiencies by cytotoxic T lymphocytes (CTLs). aacrjournals.orgdepaul.edu

There is a minor discrepancy in the literature regarding the exact residue numbering, with some early reports referring to the sequence as 368–376 and later or corrected reports numbering it as 369–377. nih.gov This article adheres to the more commonly cited 368-376 numbering.

Table 1: Physicochemical Properties of Tyrosinase (368-376) Peptide Variants

Property(Asn370) tyrosinase (368–376)(Asp370) tyrosinase (368–376)
One-Letter Code YMNGTMSQV elabscience.comYMDGTMSQV elabscience.comavantorsciences.com
Three-Letter Code Tyr-Met-Asn-Gly-Thr-Met-Ser-Gln-Val researchgate.netTyr-Met-Asp-Gly-Thr-Met-Ser-Gln-Val nih.gov
Molecular Formula C42H67N11O15S2 researchgate.netnih.govC42H66N10O16S2 elabscience.com
Molecular Weight (Da) 1030.19 researchgate.netnih.gov1031.2 elabscience.comavantorsciences.com

The amino acid sequence of the tyrosinase protein is highly conserved between species. The human and murine tyrosinase proteins share 82% homology. nih.gov In the specific region of this epitope (residues 369-377), the sequences are nearly identical. The only difference is at position 369, where the human sequence has a Tyrosine (Y) and the murine homologue has a Phenylalanine (F). nih.gov The 11 amino acids upstream and 30 amino acids downstream of this epitope are identical between human and mouse tyrosinase. nih.gov This high degree of conservation underscores the functional importance of this protein region.

Positional and Topographical Context within Full-Length Tyrosinase Structure

Tyrosinase is a transmembrane glycoprotein (B1211001) that functions as a key enzyme in the melanin (B1238610) synthesis pathway. elabscience.comresearchgate.net It is primarily located within melanosomes, specialized organelles inside melanocytes. The full-length protein has a complex structure that includes an N-terminal signal peptide, a central catalytic domain containing two copper-binding sites, and a C-terminal transmembrane domain that anchors it to the melanosomal membrane. nih.gov

The (Asn370) tyrosinase (368–376) epitope is derived from the central domain of the protein. For an epitope from a membrane-bound protein to be presented by MHC class I molecules, it must be processed by the cellular antigen-processing machinery. The established pathway involves the degradation of cytosolic proteins by the proteasome. Research indicates that the tyrosinase epitope is generated via a cytosolic processing route. depaul.edu A portion of newly synthesized tyrosinase molecules may be inefficiently translocated into the endoplasmic reticulum (ER) or retro-translocated from the ER into the cytosol, a process referred to as cytosolic mistranslation. depaul.edu These cytosolic copies are then degraded by the proteasome, generating peptides like YMNGTMSQV. This peptide is then transported into the ER by the Transporter associated with Antigen Processing (TAP), where it undergoes deamidation to YMDGTMSQV and subsequently binds to HLA-A*0201 molecules. depaul.eduresearchgate.net These stable peptide-MHC complexes are then transported to the cell surface for presentation to CD8+ T-cells. depaul.edu

Post Translational Modifications and Their Impact on Tyrosinase 368–376 Epitope Recognition

Investigation of Asparagine to Aspartate (Asn370 to Asp370) Conversion

Intensive research has revealed that the naturally processed and presented epitope is not YMN GTMSQV, as predicted from the tyrosinase cDNA, but rather YMD GTMSQV. uclouvain.be This change involves the conversion of the asparagine (Asn) residue at position 370 to an aspartic acid (Asp) residue. uclouvain.benih.gov This post-translational modification is of central importance for the recognition of the peptide by melanoma-specific T cells. uclouvain.benih.gov

Early investigations using mass spectrometry identified the YMDGTMSQV peptide as the naturally occurring ligand for HLA-A2.1-restricted, tyrosinase-specific CTLs. uclouvain.be It was demonstrated that this conversion was not a result of spontaneous deamidation or RNA editing, but a consequence of cellular processing events. nih.gov The native peptide containing asparagine at position 370 is poorly recognized by these CTLs, highlighting the critical nature of this single amino acid substitution for immunogenicity.

Further studies have corroborated these findings, establishing that the Asn370 to Asp370 conversion is a crucial step in the generation of this specific melanoma antigen. uclouvain.benih.gov The data underscores that the repertoire of T-cell epitopes is not solely defined by the primary amino acid sequence of a protein but can be expanded through post-translational modifications.

Original Peptide Sequence (Predicted)Modified Peptide Sequence (Naturally Presented)Amino Acid Position of Modification
YMN GTMSQVYMD GTMSQV370

Influence of Asn370/Asp370 Variation on Peptide Processing and Presentation

The conversion of Asn370 to Asp370 has a profound impact on the recognition of the tyrosinase epitope by T cells, yet it does not appear to significantly alter the peptide's ability to bind to the MHC class I molecule HLA-A2.1. uclouvain.benih.gov This indicates that the modification primarily affects the interaction of the peptide-MHC complex with the T-cell receptor.

The processing of the tyrosinase protein to generate this epitope is dependent on the proteasome and the transporter associated with antigen processing (TAP). nih.govnih.gov The full-length tyrosinase protein is translated in the endoplasmic reticulum (ER), and it is hypothesized that it is then exported to the cytosol for degradation by the proteasome. nih.gov The resulting peptides are subsequently transported back into the ER by TAP for loading onto MHC class I molecules. nih.gov

Interestingly, the presentation of the unmodified YMNGTMSQV peptide has been associated with translation of tyrosinase in the cytosol, suggesting that the post-translational modification occurs after translation in the endoplasmic reticulum. nih.gov This points to a specific cellular location and pathway for the generation of the immunogenic YMDGTMSQV peptide.

FeatureEffect of Asn370 to Asp370 Conversion
T-Cell RecognitionCentral importance for recognition by melanoma-specific T cells. uclouvain.benih.gov
MHC Binding (HLA-A2.1)No significant impact on binding. uclouvain.benih.gov
Antigen Processing PathwayDependent on proteasome and TAP. nih.govnih.gov

Molecular Mechanisms Underlying Post-Translational Processing

The most probable mechanism for the conversion of Asn370 to Asp370 involves the enzymatic processing of a glycosylated intermediate. uclouvain.benih.gov The asparagine at position 370 is part of a consensus sequence for N-linked glycosylation (Asn-X-Ser/Thr). uclouvain.be Tyrosinase is a glycoprotein (B1211001) known to contain several N-glycosylation sites. uclouvain.be

The proposed pathway involves the initial glycosylation of the Asn370 residue within the endoplasmic reticulum. nih.gov During the degradation of the glycoprotein, an enzyme known as peptide-N4-(N-acetyl-β-glucosaminyl) asparagine amidase (PNGase) is thought to cleave the N-linked glycan. nih.gov This enzymatic cleavage results in the deamidation of the asparagine residue, converting it to aspartic acid. nih.gov This mechanism would also protect the asparagine from non-enzymatic deamidation. uclouvain.be

Evidence for this pathway comes from the observation that the presentation of the converted peptide is associated with the translation of tyrosinase in the ER, where glycosylation occurs. nih.gov The degradation of misfolded membrane proteins, such as tyrosinase, can involve their export from the ER to the cytosol for proteasomal degradation, providing a route for the glycosylated protein to be processed into peptides. nih.govnih.gov

StepMolecular EventCellular Location
1Translation of tyrosinaseEndoplasmic Reticulum
2N-linked glycosylation of Asn370Endoplasmic Reticulum
3Export of glycoprotein to cytosolER to Cytosol
4Proteasomal degradationCytosol
5Deglycosylation and conversion of Asn370 to Asp370Unknown
6Peptide transport into ER via TAPCytosol to ER
7Binding to HLA-A2.1Endoplasmic Reticulum
8Presentation on cell surfaceCell Surface

Immunological Recognition and Antigen Presentation of Tyrosinase 368–376 Epitopes

Major Histocompatibility Complex (MHC) Class I (HLA-A2) Binding and Stability

The presentation of the tyrosinase (368–376) peptide to T cells is fundamentally dependent on its ability to bind to the HLA-A2 molecule. This interaction's affinity and stability are key determinants of the epitope's immunogenicity.

Peptide-MHC Binding Affinity and Kinetics

The tyrosinase (368–376) peptide, particularly the variant with aspartic acid at position 370 (YMDGTMSQV), binds to HLA-A*0201. capes.gov.breurogentec.com This binding is a prerequisite for its recognition by CTLs. The naturally processed form of the peptide found on melanoma cells often undergoes a post-translational modification where the asparagine (Asn) at position 370 is deamidated to aspartic acid (Asp). capes.gov.brnih.gov This modification can influence the peptide's binding characteristics to the HLA-A2 molecule. While the gene encodes for asparagine at this position, the form identified in eluates from melanoma cells contains aspartic acid. capes.gov.brnih.gov

Studies have utilized competitive binding assays to measure the affinity of peptides for HLA-A2 on live cells. researchgate.net The stability of the peptide-MHC complex is also a critical factor, as a longer half-life on the cell surface increases the probability of T-cell recognition. The off-rate of the peptide from the MHC molecule is a key kinetic parameter that often correlates with the functional avidity of T-cell recognition. aai.org

Structural Determinants of HLA-A2 Interaction with (Asn370/Asp370) Tyrosinase (368–376)

The interaction between the tyrosinase (368–376) peptide and the HLA-A2 molecule is governed by specific anchor residues within the peptide sequence that fit into corresponding pockets of the HLA-A2 binding groove. For HLA-A2, the primary anchor residues are typically at position 2 (P2) and the C-terminus (P9). In the tyrosinase (368–376) peptide sequence (YMDGTMSQV), the methionine at P2 and the valine at P9 serve as these critical anchors.

The substitution of asparagine (Asn) with aspartic acid (Asp) at position 370 (P3) can alter the conformation of the peptide within the binding groove, potentially affecting the stability of the peptide-MHC complex and its recognition by T-cell receptors. capes.gov.br While both the Asn370 and Asp370 variants are recognized, the Asp370 form is the one naturally presented by melanoma cells. capes.gov.brnih.gov

T-Cell Receptor (TCR) Interaction and Specificity for Tyrosinase (368–376)

The recognition of the tyrosinase (368–376)/HLA-A2 complex by a T-cell receptor (TCR) is the central event that triggers the T-cell-mediated immune response. The specificity and strength of this interaction are critical for effective tumor cell killing.

TCR Clonotypic Diversity and Reactivity Profiles

The T-cell response to the tyrosinase (368–376) epitope involves a diverse repertoire of TCRs. capes.gov.br Studies have shown that even within a single patient, multiple T-cell clones with different TCRs can recognize this same epitope. capes.gov.br This diversity is evident in the usage of different TCR Vβ gene segments. For example, a tumor-infiltrating lymphocyte (TIL) clone, TIL-1383i, which recognizes the tyrosinase 368–376 epitope, was found to be Vβ12 positive. nih.gov Another study identified a dominant β-chain TRBV 10.3 in clones reactive to this epitope. nih.gov This clonotypic diversity can result in a range of binding avidities and functional responses. capes.gov.br

Interestingly, a unique CD4+ T-cell clone (TIL 1383I) has been identified that recognizes the tyrosinase (368–376) peptide in the context of MHC class I (HLA-A2), a function typically reserved for CD8+ T cells. researchgate.netaacrjournals.orgnih.gov This cross-recognition highlights the plasticity of the TCR repertoire. The TCR from TIL1383I utilizes TRAV4 and TRBV10-3 gene segments. nih.gov

Analysis of TCR Avidity and Its Relationship to T-Cell Activation

The avidity of T cells for the tyrosinase (368–376) peptide can be assessed by measuring their response to decreasing concentrations of the peptide. For instance, the TIL 1383I clone demonstrated the ability to recognize T2 cells pulsed with peptide concentrations as low as 0.001 μM. nih.gov The relative avidity of TCR-transduced cells has been shown to be directly related to the levels of TCR expression. aai.org

Studies have shown a direct correlation between the off-rate of TCR/multimer binding and the functional avidity of antigen recognition. aai.org However, there can be exceptions, as a CTL clone specific for the tyrosinase368–376 peptide was found to have a relatively low stability of TCR/multimer complexes compared to other clones with similar functional avidity. aai.org

T-Cell Response to Tyrosinase (368-376) 370D Peptide
T-Cell CloneTCR Expression LevelMinimal Peptide Concentration for Significant IL-2 Release (nM)Reference
TIL 1383I TCR-transduced 58 α−/β− (High Avidity)High0.1 aai.org
TIL 1383I TCR-transduced 58 α−/β− (Medium Avidity)Medium1 aai.org
TIL 1383I TCR-transduced 58 α−/β− (Low Avidity)Low10 aai.org

Influence of CD4/CD8 Coreceptors on Antigen Recognition

The CD4 and CD8 coreceptors play a crucial role in T-cell activation by binding to MHC class II and class I molecules, respectively, thereby stabilizing the TCR-peptide/MHC interaction and facilitating intracellular signaling.

The TCR from the CD4+ TIL 1383I clone is a notable example of a receptor that recognizes the MHC class I-restricted tyrosinase (368–376) epitope without the need for the CD8 coreceptor. researchgate.netaacrjournals.orgnih.govaai.org This suggests that the affinity of this particular TCR for the tyrosinase:368–376/HLA-A2 complex is sufficiently high to trigger T-cell activation independently. aai.org Experiments have confirmed that the TIL 1383I TCR can function in both CD4+ and CD8+ T cells, mediating tumor regression in both subsets. nih.govnih.gov

Conversely, for TCRs with lower affinity, the presence of the CD8 coreceptor can significantly enhance antigen recognition and functional avidity. aacrjournals.org The expression of CD8αβ can increase the sensitivity of TCR-transduced Jurkat cells to antigen stimulation. aacrjournals.org

Proteasomal Processing and Transport Associated with Antigen Processing (TAP) Dependency in Epitope Generation

The generation of most peptides presented by MHC class I molecules relies on a canonical pathway involving the degradation of intracellular proteins by the proteasome in the cytosol. These resulting peptide fragments are then transported into the endoplasmic reticulum (ER) by the Transporter Associated with Antigen Processing (TAP) for loading onto newly synthesized MHC class I molecules. rupress.org

Research has demonstrated that the generation of the tyrosinase (368–376) epitope is critically dependent on this classical pathway, even though tyrosinase is a membrane protein initially translated in the ER. rupress.org Studies have shown that the full-length tyrosinase protein or a significant fragment is exported from the ER to the cytosol, where it undergoes processing. rupress.org The dependence on the proteasome for this processing has been confirmed through the use of specific inhibitors. Treatment of melanoma cells with lactacystin, a highly specific proteasome inhibitor, significantly inhibits the re-expression and presentation of the tyrosinase (368–376) epitope on the cell surface. rupress.orgresearchgate.net This inhibition demonstrates that proteasomal cleavage is an essential step in generating the final epitope from the precursor protein. researchgate.net

Following proteasomal degradation in the cytosol, the resulting peptide fragments must be transported into the ER. The presentation of the tyrosinase (368–376) epitope has been shown to be strictly dependent on functional TAP transporters. rupress.orguni-muenchen.de In experiments using TAP-deficient cells, the presentation of this epitope was abrogated, whereas it was functional in TAP-positive cells. uni-muenchen.de This confirms that the peptide, once generated by the proteasome, utilizes the TAP complex to gain entry into the ER lumen, where it can be loaded onto HLA-A*0201 molecules before being trafficked to the cell surface for T-cell recognition. rupress.org The entire process underscores a complex trafficking and processing pathway for a membrane-associated protein to enter the MHC class I presentation pathway. rupress.org

Table 1: Effect of Inhibitors on Tyrosinase (368–376) Epitope Presentation
InhibitorTargetEffect on Epitope PresentationReference
LactacystinProteasomeStrongly inhibits epitope generation/re-expression rupress.orgresearchgate.net
LLnL (N-acetyl-L-leucyl-L-leucyl-L-norleucinal)Proteasome (and other proteases)Inhibits epitope generation/re-expression rupress.orgresearchgate.net
Brefeldin AGolgi Complex (Protein Transport)Inhibits cell surface expression uni-muenchen.de

Comparative Immunogenicity of (Asn370) and (Asp370) Tyrosinase (368–376) Epitopes

The tyrosinase epitope spanning residues 368-376 exists in two main forms, which differ at amino acid position 370. The sequence encoded by the tyrosinase gene is YMN GTMSQV, containing an asparagine (Asn) at position 370. howarthgroup.orggoogle.com However, biochemical analysis of peptides eluted from the surface of melanoma cells revealed that the naturally presented epitope predominantly has the sequence YMD GTMSQV, containing an aspartic acid (Asp) at position 370. howarthgroup.orgnih.gov This change is the result of a post-translational modification, specifically the deamidation of asparagine to aspartic acid. howarthgroup.orgnih.gov

This subtle change from Asn to Asp has a profound impact on the immunogenicity of the epitope. The (Asp370) variant is recognized much more efficiently by CTLs specific for the tyrosinase antigen. nih.govnih.gov In fact, research has shown that the substitution of the naturally presented Asp with the gene-encoded Asn at position 370 can reduce the activity of recognizing CTLs by as much as 100-fold. google.com This suggests that the post-translational modification is a critical step for creating a potent T-cell epitope.

The superior immunogenicity of the (Asp370) peptide, often referred to as YMDGTMSQV, has led to its widespread use in immunological research and as a component in peptide-based vaccine trials for melanoma patients. nih.govnih.govnih.gov Fluorescently labeled tetrameric complexes of HLA-A*0201 molecules bound to the (Asp370) peptide are routinely used to detect, quantify, and isolate tyrosinase-specific CD8+ T cells from the blood and tumor sites of patients. nih.govnih.gov Studies have successfully used these tetramers to identify significant populations of these specific T cells in melanoma patients, which are capable of lysing tyrosinase-positive melanoma cells. nih.gov In contrast, the (Asn370) variant is generally considered a poor stimulator of T-cell responses. The higher immunogenicity of the (Asp370) version is also linked to the N-glycosylation site at Asn370; removal of this glycosylation site (via the N370D mutation) has been shown to enhance CD8+ T-cell activation. sb-peptide.com

Table 2: Comparison of (Asn370) and (Asp370) Tyrosinase (368–376) Epitopes
Property(Asn370) Tyrosinase (368–376)(Asp370) Tyrosinase (368–376)Reference
SequenceYMNGTMSQVYMDGTMSQV jpt.comeurogentec.com
OriginGenetically encoded sequencePost-translational modification (deamidation of Asn) howarthgroup.orgnih.gov
Natural PresentationRarely or not presentedPredominantly found on melanoma cells howarthgroup.orgnih.gov
ImmunogenicityLow; poor CTL recognitionHigh; potent CTL recognition and activation google.com
Use in ResearchUsed as a control or for comparative studiesWidely used for T-cell monitoring and in vaccine formulations nih.govnih.govnih.gov

Computational and Biophysical Studies of Tyrosinase 368–376 Epitope Interactions

Molecular Docking and Dynamics Simulations of Peptide-MHC Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of peptides to MHC molecules. nih.govnih.govplos.org These methods can provide insights into the binding energy, conformational changes, and key residues involved in the interaction.

For the (Asn370) tyrosinase (368–376) peptide, such simulations would be crucial to understand its binding affinity and stability within the HLA-A2 binding groove. Key parameters that would be analyzed in these simulations are presented in the table below. The data in this table is hypothetical and serves as an example of what would be expected from such a study, as specific published data for the (Asn370) variant is not available.

ParameterDescriptionHypothetical Value
Binding Energy (kcal/mol) The calculated free energy of binding between the peptide and the MHC molecule. A lower value indicates a more stable complex.-9.5
RMSD (Å) Root Mean Square Deviation of the peptide backbone atoms over the course of the simulation, indicating the stability of the peptide's conformation.1.2
Key MHC Contact Residues Amino acid residues on the MHC molecule that form significant interactions (e.g., hydrogen bonds, van der Waals contacts) with the peptide.Tyr7, Val67, Gln155
Key Peptide Anchor Residues Peptide residues that fit into specific pockets of the MHC binding groove, crucial for anchoring the peptide.Met2, Val9

Structural Modeling of TCR-pMHC Interactions

Understanding the three-dimensional structure of the T-cell receptor (TCR) in complex with the peptide-MHC (pMHC) is fundamental to deciphering the principles of T-cell recognition. Structural modeling can predict the orientation of the TCR over the pMHC and identify the complementarity-determining regions (CDRs) of the TCR that interact with the peptide and the MHC.

For the (Asn370) tyrosinase (368–376) epitope, this modeling would be particularly insightful, especially in the context of a high-affinity TCR like the one from TIL-1383i. nih.gov The analysis would focus on the interaction footprint and the specific contacts made by the TCR. The following table provides a hypothetical summary of findings from such a modeling study.

Interaction InterfaceDescriptionHypothetical Findings
TCR Footprint The surface area on the pMHC that is buried upon TCR binding.1800 Ų
TCR CDR3α Contacts Specific residues in the CDR3 loop of the TCR alpha chain that interact with the peptide.Ser94, Gly95, Tyr96
TCR CDR3β Contacts Specific residues in the CDR3 loop of the TCR beta chain that interact with the peptide.Arg97, Asp100
Peptide Residues Contacted Amino acids of the (Asn370) tyrosinase peptide that are recognized by the TCR.Asp3, Gly4, Thr5, Met6

Allosteric Mechanisms Influencing Peptide Presentation and Recognition

Allosteric mechanisms refer to the process where binding of a ligand at one site on a protein influences the binding or activity at a different site. In the context of antigen presentation, allosteric effects could modulate the conformation of the MHC molecule, thereby influencing peptide binding or TCR recognition. While research has explored allosteric control in other biological systems, specific studies on allosteric mechanisms affecting the presentation of the (Asn370) tyrosinase (368–376) peptide are not documented. Investigations in this area would seek to understand if and how molecular interactions at sites distant from the peptide-binding groove could impact the presentation of this epitope.

Spectroscopic and Calorimetric Analyses of Binding Events

Experimental biophysical techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and circular dichroism (CD) spectroscopy are essential for validating computational models and providing quantitative data on binding events.

Surface Plasmon Resonance (SPR) would be used to measure the kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, KD) of the peptide binding to MHC and the TCR binding to the pMHC complex.

Isothermal Titration Calorimetry (ITC) would provide thermodynamic parameters of these interactions, including the change in enthalpy (ΔH) and entropy (ΔS), offering a deeper understanding of the driving forces of binding.

Circular Dichroism (CD) Spectroscopy could be employed to assess conformational changes in the peptide and the MHC molecule upon binding.

A hypothetical data table summarizing potential findings from such analyses for the (Asn370) tyrosinase (368–376) peptide is shown below.

TechniqueInteractionParameterHypothetical Value
SPR Peptide-MHCKD (nM)50
SPR TCR-pMHCKD (µM)10
ITC Peptide-MHCΔH (kcal/mol)-8.2
ITC Peptide-MHCTΔS (kcal/mol)2.1
CD Peptide + MHCChange in Molar EllipticityIncrease in α-helical content

Methodological Approaches for Studying Asn370 Tyrosinase 368–376

Solid-Phase Peptide Synthesis and Peptide Libraries

The foundation for studying the (Asn370) tyrosinase (368–376) peptide, with the sequence YMDGTMSQV, is its chemical synthesis. Solid-phase peptide synthesis (SPPS) is the standard method employed for this purpose. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. The process allows for the efficient and controlled synthesis of high-purity peptides. A notable variant of this peptide used in research is one where the asparagine (Asn) at position 370 is post-translationally modified to aspartic acid (Asp), resulting in the sequence YMDGTMSQV. nih.gov This modified version has been identified in melanoma cell eluates and is recognized by HLA-A*021-restricted cytotoxic T lymphocytes (CTLs). nih.gov

To further investigate the fine specificity of T-cell recognition, peptide libraries based on the (Asn370) tyrosinase (368–376) sequence can be generated. These libraries consist of a collection of peptides where specific amino acid positions are systematically substituted with other amino acids. By screening these libraries, researchers can identify key residues for T-cell receptor (TCR) binding and recognition, which is crucial for designing more potent peptide-based vaccines.

In Vitro Immunological Assays

A suite of in vitro immunological assays is essential for characterizing the T-cell response to the (Asn370) tyrosinase (368–376) peptide. These assays provide quantitative and qualitative data on the frequency, function, and phenotype of peptide-specific T cells.

The ELISPOT assay is a highly sensitive method used to quantify the frequency of cytokine-secreting T cells at the single-cell level. In the context of the tyrosinase peptide, this assay is commonly used to measure the secretion of interferon-gamma (IFN-γ) by CD8+ T cells upon stimulation with the peptide. nih.govresearchgate.net An increase in the number of IFN-γ spots indicates a specific cellular immune response. For instance, studies have used ELISPOT assays to compare the efficacy of different adjuvants in inducing T-cell responses to the tyrosinase peptide in melanoma patients. nih.gov Research has shown that adjuvants like QS-21 and granulocyte-macrophage colony-stimulating factor (GM-CSF) are more effective than incomplete Freund's adjuvant (IFA) in increasing the frequency of CD8+ T cells that respond to the tyrosinase 370D peptide. nih.gov

AdjuvantNumber of Patients with Increased CD8+ T-cell FrequencyTotal Number of PatientsResponse Rate
QS-214944.4%
GM-CSF4850.0%
IFA090.0%

Intracellular cytokine staining (ICS) coupled with flow cytometry is another powerful technique to detect and phenotype antigen-specific T cells. This method allows for the simultaneous measurement of multiple cytokines produced by individual T cells, as well as the expression of various cell surface markers. Following stimulation with the (Asn370) tyrosinase (368–376) peptide, T cells are treated with agents that block protein transport, causing cytokines to accumulate within the cell. The cells are then stained with fluorescently labeled antibodies against specific cytokines (e.g., IFN-γ, TNF-α) and cell surface markers (e.g., CD8, CD4), and analyzed by flow cytometry. This provides a detailed profile of the functional T-cell response.

Major histocompatibility complex (MHC)-peptide tetramers are reagents that allow for the direct visualization and quantification of antigen-specific T cells. nih.gov These complexes consist of four MHC molecules, each bound to the (Asn370) tyrosinase (368–376) peptide, and linked to a fluorescently labeled streptavidin molecule. nih.govnih.gov These tetramers bind with high avidity to TCRs that are specific for the tyrosinase peptide-MHC complex. nih.gov By using multiparameter flow cytometry, researchers can enumerate and determine the phenotype of melanoma-specific CTLs directly ex vivo from patient samples, such as peripheral blood and metastatic lesions. nih.govnih.gov Studies have successfully used HLA-A*0201 tetramers complexed with the tyrosinase peptide to identify and isolate tyrosinase-specific CD8+ T cells from melanoma patients. nih.gov

Patient SampleDetection MethodKey FindingReference
Peripheral Blood of Melanoma PatientsTetramer-guided Flow CytometryTyrosinase peptide-specific CD8+ T cells were hardly detectable. nih.gov
Tumor-infiltrated Lymph Node CellsTetramer-guided Flow CytometrySignificant numbers of tetramer-positive CD8+ T cells were detected. nih.gov
Peripheral Blood Mononuclear Cells (post-stimulation)Tetramer StainingSignificant numbers of specific CD8+ T cells were detected after short-term stimulation. nih.gov

To assess the functional capacity of T cells that recognize the (Asn370) tyrosinase (368–376) peptide, cytotoxicity assays are performed. These assays measure the ability of peptide-specific CTLs to kill target cells that present the tyrosinase peptide on their MHC class I molecules. A common method is the chromium-51 (B80572) release assay, where target cells are labeled with radioactive chromium. The amount of chromium released into the supernatant corresponds to the degree of cell lysis by the CTLs. nih.gov

T-cell proliferation assays are used to determine if the tyrosinase peptide can induce the expansion of specific T-cell populations. nih.gov In these assays, peripheral blood mononuclear cells (PBMCs) or isolated T cells are cultured with the peptide, and proliferation is measured by the incorporation of a labeled nucleotide, such as tritiated thymidine (B127349) or BrdU, into the DNA of dividing cells.

Genetic Engineering of T-Cell Receptors and Adoptive Transfer Models

A more advanced approach to harnessing the therapeutic potential of the (Asn370) tyrosinase (368–376) peptide involves the genetic engineering of T-cell receptors. nih.gov In this strategy, the genes encoding the α and β chains of a high-affinity TCR specific for the tyrosinase peptide are isolated. nih.gov These genes can then be introduced into a patient's own T cells using viral vectors, creating a large population of T cells with the desired specificity. nih.gov

These engineered T cells can be studied in preclinical adoptive transfer models. In these models, the modified T cells are infused into immunodeficient mice bearing human melanoma tumors that express tyrosinase. The ability of the engineered T cells to recognize and eliminate the tumor cells is then evaluated. This approach allows for the in vivo assessment of the anti-tumor efficacy and potential off-target toxicities of TCR-engineered T cells before their clinical application. nih.gov

Bioinformatic Tools for Epitope Prediction and Immunological Profiling

Bioinformatic tools play a pivotal role in the initial prediction and subsequent immunological profiling of epitopes like (Asn370) tyrosinase (368–376). These computational approaches are often the first step in identifying potential T-cell epitopes from a protein sequence before experimental validation.

Epitope prediction algorithms are used to screen protein sequences for peptides that are likely to bind to specific Major Histocompatibility Complex (MHC) molecules, such as HLA-A*02:01, which is known to present the tyrosinase (368-376) peptide. nih.govnih.gov These tools analyze the peptide's amino acid sequence for anchor residues that favor binding to the MHC groove. Several web-based tools and machine learning models have been developed for the prediction of tyrosinase inhibitory peptides and T-cell epitopes. ku.ac.thnih.gov

Homology modeling is another important bioinformatic approach. Since the crystal structure of human tyrosinase may not be fully elucidated, computational tools like SWISS-MODEL can be used to generate a three-dimensional structure based on its amino acid sequence and known homologous structures. nih.govwisdomlib.org These models provide insights into which parts of the protein are likely to be accessible for processing and presentation. nih.govwisdomlib.org

Furthermore, molecular docking simulations can be used to model the interaction between the tyrosinase peptide and the HLA molecule. nih.gov These simulations can predict the binding affinity and the orientation of the peptide within the HLA groove, which can help explain the immunogenicity of different peptide variants. nih.gov For immunological profiling, bioinformatic analysis of T-cell receptor (TCR) sequences can help in understanding the T-cell response to this epitope. By sequencing the TCRs of T-cells that recognize the tyrosinase peptide, researchers can identify common motifs and understand the breadth of the immune response.

Table 2: Bioinformatic Tools and Their Application in Studying Tyrosinase Peptides
Tool/ApproachApplicationExample from Research
Epitope Prediction ServersPredicting potential T-cell epitopes from the tyrosinase protein sequence.Webservers like TIPred can be used for the discovery of tyrosinase inhibitory peptides. ku.ac.th
Homology Modeling (e.g., SWISS-MODEL)Generating 3D structures of human tyrosinase to understand protein folding and accessibility. nih.govwisdomlib.orgA 3D model of tyrosinase was constructed to predict protein-protein interactions. nih.gov
Molecular DockingSimulating the binding of tyrosinase peptides to HLA molecules to assess affinity and orientation. nih.govMolecular models of tyrosinase-related protein-2 peptides docked with HLA-A*0201 were generated to understand T-cell activation. nih.gov
Machine Learning ModelsScreening for and identifying peptides with specific biological activities, such as tyrosinase inhibition.Machine learning-based tools have been used to predict tyrosinase inhibitory peptides from various sources. nih.gov

Advanced Research Perspectives and Future Directions for Asn370 Tyrosinase 368–376

Engineering Strategies for Enhanced T-Cell Receptor Affinity and Specificity

The potency of T-cell-based immunotherapies is intrinsically linked to the affinity and specificity of the T-cell receptor (TCR) for its target peptide-MHC complex. Consequently, a significant area of research is dedicated to engineering TCRs that recognize the (Asn370) tyrosinase (368–376) epitope with improved characteristics.

One promising approach involves the cloning and modification of high-affinity TCR genes from tumor-infiltrating lymphocytes (TILs) that show reactivity against the tyrosinase 368–376 epitope. For instance, researchers have successfully cloned the TCR α- and β-chain genes from a reactive TIL and introduced modifications to enhance TCR expression and stability. These modifications include the substitution of human constant regions with their murine homologs and the introduction of a second disulfide bond between the TCR constant regions. Such engineered TCRs, when transduced into peripheral blood lymphocytes (PBLs), have demonstrated enhanced tumor reactivity. nih.gov

Structure-guided design represents another powerful strategy. By analyzing the crystal structure of the TCR-peptide-MHC complex, researchers can identify key residues involved in the interaction. This knowledge allows for targeted mutations in the complementarity-determining regions (CDRs) of the TCR to optimize contacts with the tyrosinase peptide. The goal is to increase the binding affinity while maintaining a high degree of specificity to avoid off-target effects.

Engineering StrategyDescriptionPotential Outcome
High-Affinity TCR Cloning Isolation and cloning of naturally occurring high-affinity TCRs from tumor-infiltrating lymphocytes.Development of TCRs with potent anti-tumor activity.
Constant Region Substitution Replacing human TCR constant regions with murine counterparts.Improved pairing of introduced TCR α and β chains and enhanced TCR stability. nih.gov
Introduction of Disulfide Bonds Creating additional disulfide bonds between TCR constant regions.Increased stability of the engineered TCR complex. nih.gov
Structure-Guided Design Utilizing crystallographic data to inform targeted mutations in the TCR's binding domains.Enhanced affinity and specificity for the tyrosinase epitope.

Investigation of Interclonal Dissociation Kinetics and Effector Function Discrepancies

The T-cell response to the (Asn370) tyrosinase (368–376) epitope is often polyclonal, involving multiple T-cell clones with distinct TCRs. A critical area of future research is to understand the relationship between the binding kinetics of these different TCRs and the resulting effector functions of the T-cell clones.

Studies have shown that the fine antigen specificity of cytotoxic T lymphocytes (CTLs) specific for the tyrosinase 368–376 peptide can be quite diverse at the clonal level. nih.gov This diversity in recognition likely translates to variations in TCR-pMHC dissociation rates. The off-rate of this interaction is emerging as a robust biomarker of CD8+ T-cell potency. jci.org TCRs with slower dissociation rates (longer half-lives) are generally associated with more sustained signaling and superior T-cell responses, including cytokine production and cytotoxicity. jci.org

Future investigations should focus on isolating different T-cell clones that recognize the (Asn370) tyrosinase (368–376) epitope and comprehensively characterizing their TCR dissociation kinetics using techniques like surface plasmon resonance or reversible fluorescent pMHC multimeric complexes. jci.org This data should then be correlated with a detailed analysis of their effector functions, such as the secretion of various cytokines (e.g., IFN-γ, TNF-α) and their ability to lyse melanoma cells. Understanding these discrepancies will be crucial for selecting the most potent T-cell clones for adoptive cell therapy.

ParameterSignificance in T-Cell Response
TCR-pMHC Dissociation Rate (Off-rate) A key determinant of T-cell activation and functional potency. Slower off-rates are often linked to better T-cell responses. jci.org
Interclonal Diversity Different T-cell clones recognizing the same epitope can exhibit varied fine specificity and binding kinetics. nih.gov
Effector Function Includes cytokine production, cytotoxicity, and proliferation, which can differ between T-cell clones.

Exploration of Tyrosinase (368–376) in Broader Immunological Contexts

While the primary focus of research on the tyrosinase (368–376) epitope has been in the context of melanoma immunotherapy, its role in other immunological phenomena warrants further exploration. A particularly relevant area is the autoimmune disorder vitiligo, which is characterized by the destruction of melanocytes.

The immune system's targeting of melanocyte differentiation antigens, including tyrosinase, is implicated in the pathogenesis of vitiligo. nih.gov It is plausible that T-cells specific for the tyrosinase (368–376) epitope contribute to the depigmentation seen in this condition. Future research should investigate the presence and functional status of these T-cells in patients with vitiligo. This could involve comparing the frequency and phenotype of tyrosinase-specific T-cells in the peripheral blood and skin lesions of vitiligo patients with those of healthy individuals and melanoma patients.

Furthermore, the impact of therapies that modulate the immune system on the activity of tyrosinase-specific T-cells is another important avenue of research. For example, the use of different immunological adjuvants in cancer vaccines has been shown to significantly impact the induction of T-cell responses against the tyrosinase 370D peptide. nih.gov Understanding how various adjuvants or immunomodulatory drugs influence the activation, expansion, and differentiation of T-cells recognizing this epitope could have implications for both cancer and autoimmune disease treatment strategies.

Development of Novel Research Tools and Methodologies for Epitope Studies

Advancements in research on the (Asn370) tyrosinase (368–376) epitope will be greatly facilitated by the development and application of novel research tools and methodologies.

High-throughput screening of functional TCRs is becoming increasingly important. Systems that combine Jurkat reporter cells with droplet microfluidics can enable the rapid screening of large libraries of TCRs for their reactivity against the tyrosinase epitope. biorxiv.org This technology can accelerate the discovery of high-avidity TCRs for therapeutic applications.

Advanced imaging techniques are providing unprecedented insights into the dynamics of T-cell recognition. Super-resolution microscopy and lattice light-sheet microscopy can be used to visualize the formation of the immunological synapse between a T-cell and a target cell presenting the tyrosinase peptide in real-time and at high resolution. nih.gov These techniques can reveal the spatial and temporal organization of TCRs and signaling molecules during T-cell activation.

Single-cell analysis , particularly single-cell RNA sequencing (scRNA-seq), offers a powerful approach to dissect the heterogeneity of T-cell responses. frontiersin.org By analyzing the transcriptome of individual T-cells specific for the tyrosinase (368–376) epitope, researchers can identify distinct subsets of cells with different functional profiles and differentiation states. This can provide a more granular understanding of the anti-tumor immune response.

Research Tool/MethodologyApplication to (Asn370) Tyrosinase (368–376) Studies
High-Throughput TCR Screening Rapid identification of high-avidity TCRs for adoptive cell therapy. biorxiv.org
Advanced Imaging (e.g., Super-resolution Microscopy) Visualization of the immunological synapse and TCR dynamics during antigen recognition. nih.gov
Single-Cell RNA Sequencing (scRNA-seq) Characterization of the heterogeneity and functional states of tyrosinase-specific T-cells. frontiersin.org
Reversible pMHC Multimers Precise measurement of TCR-pMHC dissociation kinetics. jci.org

Q & A

Basic Research Questions

Q. What experimental methods are used to determine the structural conformation of (Asn370) tyrosinase (368–376)?

  • Methodological Answer : Structural analysis typically employs X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to resolve the peptide's tertiary structure. For instance, peptides like YMNGTMSQV (the sequence of (Asn370) tyrosinase (368–376)) are synthesized and crystallized under controlled pH and temperature conditions to optimize diffraction quality . Comparative studies with homologous tyrosinase peptides (e.g., LPWHRLFLL) may also inform structural predictions .

Q. How is (Asn370) tyrosinase (368–376) synthesized and purified for in vitro studies?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly used, followed by HPLC purification. The peptide’s purity is validated via mass spectrometry (MS) and reverse-phase chromatography. For example, catalog entries list sequences like YMNGTMSQV with molecular weights (e.g., 1030.19 g/mol) and CAS-based identifiers to ensure batch consistency .

Q. What assays are used to measure the inhibitory activity of (Asn370) tyrosinase (368–376) on melanogenesis?

  • Methodological Answer : Spectrophotometric assays using mushroom or human tyrosinase (if available) are standard. The enzyme is incubated with L-DOPA or tyrosine substrates, and melanin production is quantified at 475 nm. Discrepancies in activity between mushroom and human tyrosinase models must be noted, as highlighted in studies on THIAMIDOL® .

Advanced Research Questions

Q. How can researchers address contradictions in inhibition data between (Asn370) tyrosinase (368–376) and other tyrosinase-derived peptides?

  • Methodological Answer : Discrepancies often arise from enzyme source differences (e.g., mushroom vs. human tyrosinase) or assay conditions (pH, temperature). A meta-analysis approach is recommended, combining data from kinetic studies (e.g., Michaelis-Menten plots) and structural alignment tools to identify residue-specific interactions .

Q. What experimental design optimizes the immobilization of (Asn370) tyrosinase (368–376) for reuse in catalytic studies?

  • Methodological Answer : Enzyme immobilization on magnetic nanoparticles (MNPs) coated with cellulose or silica preserves activity. Parameters like particle size (e.g., 10–50 nm) and crosslinking agents (e.g., glutaraldehyde) are optimized using response surface methodology (RSM) to maximize binding efficiency and catalytic retention .

Q. How can bioautographic techniques improve the detection of (Asn370) tyrosinase (368–376) inhibitors in complex matrices?

  • Methodological Answer : Thin-layer chromatography (TLC) autography with gel-entrapped tyrosinase enables high-throughput screening. Experimental variables (e.g., gel thickness, incubation time) are optimized via RSM to enhance inhibitor visibility. This method is validated against known inhibitors like kojic acid .

Q. What strategies validate the interaction between (Asn370) tyrosinase (368–376) and human tyrosinase in silico?

  • Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) model the peptide’s binding to tyrosinase’s active site. Energy minimization and molecular dynamics (MD) simulations assess stability, while in vitro validation uses surface plasmon resonance (SPR) to measure binding affinities .

Q. How do oxidation conditions affect the stability and bioactivity of (Asn370) tyrosinase (368–376)?

  • Methodological Answer : Accelerated stability testing under varying O₂ concentrations and temperatures (e.g., 25°C vs. 37°C) monitors peptide degradation via circular dichroism (CD) spectroscopy. Bioactivity retention is quantified using ELISA or melanin synthesis assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.